molecular formula C16H19N3O2S B7188716 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea

Cat. No.: B7188716
M. Wt: 317.4 g/mol
InChI Key: IQSCDLIOYRQOFW-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chromenyl group and a thiazolylmethyl group attached to a urea moiety

Properties

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-11(2)22-15(18-10)8-17-16(20)19-13-7-12-5-3-4-6-14(12)21-9-13/h3-6,13H,7-9H2,1-2H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCDLIOYRQOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CNC(=O)NC2CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Thiazolylmethyl Intermediate: The thiazolylmethyl intermediate can be prepared by reacting 4,5-dimethylthiazole with a suitable alkylating agent, such as methyl iodide, in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the chromenyl intermediate with the thiazolylmethyl intermediate in the presence of a coupling reagent, such as carbonyldiimidazole (CDI), to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form corresponding quinone derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The thiazolylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazolylmethyl derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, while the thiazolylmethyl group may enhance its binding affinity or specificity. The urea moiety can form hydrogen bonds with target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-chromen-3-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiazolylmethyl group.

    1-(3,4-dihydro-2H-chromen-3-yl)-3-(methyl)urea: Similar structure but with a methyl group instead of a thiazolylmethyl group.

Uniqueness

1-(3,4-dihydro-2H-chromen-3-yl)-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]urea is unique due to the presence of both chromenyl and thiazolylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

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